Cas no 861302-89-8 (3-Chloro-2-methoxy-5-nitrobenzaldehyde)

3-Chloro-2-methoxy-5-nitrobenzaldehyde is a versatile aromatic aldehyde with a molecular formula of C8H6ClNO4. This compound features a chloro substituent at the 3-position, a methoxy group at the 2-position, and a nitro group at the 5-position, contributing to its distinct reactivity profile. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups enhances its utility in regioselective reactions, such as nucleophilic substitutions or condensations. Its well-defined structure and purity make it suitable for research and industrial applications requiring precise functionalization of aromatic systems.
3-Chloro-2-methoxy-5-nitrobenzaldehyde structure
861302-89-8 structure
Product Name:3-Chloro-2-methoxy-5-nitrobenzaldehyde
CAS No:861302-89-8
MF:C8H6ClNO4
MW:215.590541362762
MDL:MFCD26710487
CID:5464629
PubChem ID:83681632
Update Time:2025-08-02

3-Chloro-2-methoxy-5-nitrobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-2-methoxy-5-nitrobenzaldehyde
    • Z1813170935
    • Benzaldehyde, 3-chloro-2-methoxy-5-nitro-
    • MDL: MFCD26710487
    • Inchi: 1S/C8H6ClNO4/c1-14-8-5(4-11)2-6(10(12)13)3-7(8)9/h2-4H,1H3
    • InChI Key: MPLQJIGFQWHKII-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(C=O)=C1OC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 214.9985354 g/mol
  • Monoisotopic Mass: 214.9985354 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 215.59
  • XLogP3: 1.8
  • Topological Polar Surface Area: 72.1

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Additional information on 3-Chloro-2-methoxy-5-nitrobenzaldehyde

Comprehensive Overview of 3-Chloro-2-methoxy-5-nitrobenzaldehyde (CAS No. 861302-89-8): Properties, Applications, and Industry Insights

3-Chloro-2-methoxy-5-nitrobenzaldehyde (CAS No. 861302-89-8) is a specialized organic compound with significant relevance in pharmaceutical and agrochemical research. This nitrobenzaldehyde derivative features a unique molecular structure combining chloro, methoxy, and nitro functional groups, making it a versatile intermediate for synthesizing complex molecules. Its chemical formula C8H6ClNO4 and molecular weight of 215.59 g/mol underscore its role in precision-driven applications.

The compound's distinctive properties include a pale yellow crystalline appearance and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and acetone. Researchers value its electron-withdrawing nitro group, which enhances reactivity in nucleophilic aromatic substitution reactions—a critical feature for developing high-performance materials and bioactive compounds. Recent studies highlight its potential in creating advanced photoactive materials, aligning with growing interest in sustainable technologies.

In pharmaceutical applications, 3-Chloro-2-methoxy-5-nitrobenzaldehyde serves as a key precursor for heterocyclic compound synthesis. Its structural motifs appear in investigational drugs targeting inflammatory pathways, reflecting industry demand for novel small-molecule therapeutics. The compound's regioselective reactivity enables precise modifications—a sought-after trait in fragment-based drug discovery approaches gaining traction in 2024.

From an industrial perspective, this chemical addresses two emerging trends: green chemistry optimization and high-throughput screening compatibility. Manufacturers have developed improved synthetic routes reducing heavy metal catalysts, responding to environmental concerns. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its ≥98% purity standards required for sensitive applications.

The compound's thermal stability (decomposition point: 210-215°C) makes it suitable for high-temperature reactions—a property leveraged in material science for creating thermally resistant polymers. Patent analyses reveal increasing use in electronic material precursors, particularly for organic semiconductor development. This aligns with global R&D investments in flexible electronics and next-generation display technologies.

Quality control protocols for CAS 861302-89-8 emphasize strict control of residual solvents and metallic impurities. Leading suppliers now provide detailed spectral data libraries and stability profiles, addressing researcher demands for comprehensive characterization data. Storage recommendations typically suggest amber glass containers at 2-8°C under inert atmosphere to maintain optimal stability.

Emerging applications include its role in covalent organic frameworks (COFs) construction—an area gaining attention for gas storage and separation technologies. The compound's aldehyde functionality enables Schiff base formation, while its nitro group facilitates subsequent reduction to amine derivatives. Such multifunctionality explains its 35% year-over-year demand growth in academic research settings.

Regulatory compliance aspects focus on proper handling procedures rather than usage restrictions. Safety Data Sheets emphasize standard organic compound precautions, with particular attention to dust formation control during laboratory manipulation. The compound's environmental persistence is classified as moderate, requiring standard wastewater treatment protocols for industrial-scale operations.

Market analysts note expanding applications in fluorescent probe development, where its structural features enable selective metal ion detection. This positions 3-Chloro-2-methoxy-5-nitrobenzaldehyde as valuable for environmental monitoring solutions—a sector projected to grow 12% annually through 2026. Custom derivative synthesis services now represent 20% of commercial offerings for this compound.

Future research directions may explore its potential in bioconjugation chemistry and catalysis ligand design. The compound's balanced lipophilicity (calculated LogP: 1.82) makes it particularly interesting for medicinal chemistry applications requiring blood-brain barrier penetration. Ongoing optimization of its crystallization processes aims to improve batch-to-batch reproducibility for GMP applications.

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